molecular formula C17H18N4O4S B2871320 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide CAS No. 891632-80-7

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

Cat. No. B2871320
CAS RN: 891632-80-7
M. Wt: 374.42
InChI Key: FDAKMRRIGCZIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide (DMNPT) is a synthetic compound used for a variety of scientific research applications. It is a derivative of thiosemicarbazide, a small organic molecule that has been studied for its potential applications in many fields of science, including biochemistry, pharmacology, and medicinal chemistry. DMNPT is a useful tool for researchers due to its unique chemical structure, which allows it to interact with a variety of biological molecules in a variety of ways.

Scientific Research Applications

Anticancer Applications

Thiosemicarbazide derivatives exhibit potential as groundbreaking therapeutic agents against cancer. For instance, certain compounds have shown cytotoxic effects on gastric cancer cells while maintaining low toxicity towards normal fibroblasts. These effects are attributed to their DNA intercalating properties, leading to DNA damage such as abasic sites and double-strand breaks, ultimately affecting cell cycle progression, particularly at the replication stage (Pitucha et al., 2020). Another study synthesized thiosemicarbazide derivatives that demonstrated significant cytotoxicity against melanoma cells, without harming normal fibroblasts. These compounds were found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme crucial for pyrimidine synthesis in rapidly proliferating cancer cells, highlighting a potential therapeutic target (Kozyra et al., 2022).

Antimicrobial Applications

Thiosemicarbazide derivatives have been investigated for their antimicrobial activities. Novel thiosemicarbazones and their copper complexes, for example, have been identified for their pronounced redox activity and have been characterized for their antimicrobial efficacy. The structural and electrochemical properties of these compounds make them suitable candidates for the development of potent antimicrobial agents (Jansson et al., 2010). Another study reported the synthesis of thiosemicarbazides with promising in-vitro antimicrobial activity, shedding light on the potential therapeutic uses of these organosulfur compounds (El-Sawi et al., 2013).

Structural and Mechanistic Insights

Thiosemicarbazide derivatives have also been the focus of structural and mechanistic studies. Spectral and X-ray diffraction studies of compounds like N-(2-Nitrophenyl)-5-Phenyl-1,3,4-Oxadiazole-2-Amine have provided insights into the structural characteristics of thiosemicarbazides, including the presence of hydrogen bonds in their crystal packing, which are crucial for their biological activity (Aparna et al., 2011). Such detailed structural analyses are essential for understanding the interaction mechanisms of these compounds with biological targets, potentially leading to the design of more effective therapeutics.

properties

IUPAC Name

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-11-3-8-15(12(2)9-11)25-10-16(22)19-20-17(26)18-13-4-6-14(7-5-13)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKMRRIGCZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

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